molecular formula C13H12N4O2S2 B612002 SKLB1002 CAS No. 1225451-84-2

SKLB1002

カタログ番号: B612002
CAS番号: 1225451-84-2
分子量: 320.4 g/mol
InChIキー: RQVGFDBMONQTBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SKLB1002は、血管内皮増殖因子受容体2(VEGFR2)シグナル伝達の新しい強力な阻害剤です。それはインビボで血管新生と腫瘍の増殖を阻害する上で大きな可能性を示しています。 この化合物は、ヒト臍帯静脈内皮細胞の増殖、遊走、浸潤、および管形成を阻害する能力で特に注目に値します .

作用機序

SKLB1002の作用機序は、VEGFR2の選択的阻害を含みます。 VEGFR2のリン酸化を阻害することにより、this compoundは細胞外シグナル調節キナーゼ、フォーカルアドヒージョンキナーゼ、Srcの活性化を含む下流のシグナル伝達経路を効果的に阻害します . この阻害は、内皮細胞の増殖、遊走、浸潤、および管形成の減少につながり、最終的には血管新生と腫瘍の増殖の減少につながります .

類似の化合物との比較

This compoundは、VEGFR2の強力で特異的な阻害においてユニークです。同様の化合物には、ソラフェニブ、スニチニブ、パゾパニブなどの他のVEGFR2阻害剤が含まれます。 This compoundは、これらの化合物と比較して、より有利な毒性プロファイルとVEGFR2に対する高い特異性を示しました . これにより、this compoundはがん治療におけるさらなる開発のための有望な候補となっています。

生化学分析

Biochemical Properties

SKLB1002 significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro . It interacts with VEGFR2 kinase and inhibits its phosphorylation . It also interacts with downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src .

Cellular Effects

This compound influences cell function by inhibiting VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This leads to a decrease in cell proliferation, migration, invasion, and tube formation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This results in the inhibition of angiogenesis and tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. It inhibits the formation of intersegmental vessels in zebrafish embryos and new microvasculature induced by inoculated tumor cells .

Dosage Effects in Animal Models

In animal models, administration of 100 mg/kg/d this compound resulted in more than 60% inhibition against human tumor xenografts in athymic mice .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known to interact with VEGFR2 kinase and downstream protein kinases .

Subcellular Localization

Its effects on cellular function suggest that it interacts with VEGFR2 kinase and downstream protein kinases, which are typically located in the cytoplasm .

化学反応の分析

SKLB1002は、主にVEGFR2との相互作用に焦点を当てて、いくつかの種類の化学反応を起こします。 それは、VEGFR2キナーゼおよび下流のタンパク質キナーゼ(細胞外シグナル調節キナーゼ、フォーカルアドヒージョンキナーゼ、Srcなど)のVEGF誘導リン酸化を阻害します . これらの反応から生成される主な生成物は、これらのキナーゼの阻害された形態であり、これは血管新生と腫瘍の増殖の減少をもたらします。

科学研究アプリケーション

This compoundは、がん治療における用途について広く研究されてきました。 それは、ゼブラフィッシュの胚や無胸腺マウスなど、さまざまなインビボモデルで血管新生と腫瘍の増殖を阻害する上で有望な結果を示しています . さらに、this compoundは、糖尿病性網膜症や加齢黄斑変性など、重度の視力喪失の主要な原因である眼の血管新生を治療する可能性について調査されてきました .

類似化合物との比較

SKLB1002 is unique in its potent and specific inhibition of VEGFR2. Similar compounds include other VEGFR2 inhibitors such as sorafenib, sunitinib, and pazopanib. this compound has shown a more favorable toxicity profile and higher specificity for VEGFR2 compared to these compounds . This makes this compound a promising candidate for further development in cancer therapy.

準備方法

SKLB1002の合成は、制限されたデノボ設計法を含む。この方法は、VEGFR2を標的とする新しい分子の構築に使用されました。 合成経路には、分子ドッキング実験とスコアリングランキング演算が含まれており、分子がキナーゼ活性部位にどのように適合するかを評価しています . 残念ながら、詳細な工業生産方法は文献では容易に入手できません。

生物活性

SKLB1002 is a novel small molecule identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This compound has garnered attention for its potential applications in treating ocular and various forms of cancer-related angiogenesis. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

This compound functions primarily by inhibiting the tyrosine kinase activity of VEGFR2, which is crucial for mediating angiogenesis. The compound disrupts the phosphorylation of VEGFR2 and its downstream signaling pathways, specifically the MAPK pathway, which includes ERK1/2, JNK, and p38 MAPK. This inhibition leads to reduced endothelial cell proliferation, migration, and tube formation—key processes in angiogenesis.

In Vitro Studies

Cell Viability and Cytotoxicity
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound does not exhibit significant cytotoxicity at concentrations ranging from 1 to 100 nM. Flow cytometry assays confirmed that this compound administration did not increase the percentage of apoptotic cells compared to control groups .

Endothelial Functions

  • Proliferation : this compound significantly reduced VEGF-induced proliferation of HUVECs as evidenced by EdU incorporation assays and Ki67 immunofluorescence staining.
  • Migration : Transwell migration assays indicated that pre-treatment with this compound markedly decreased the migration ability of HUVECs.
  • Tube Formation : Matrigel assays showed that this compound inhibited VEGF-induced tube formation in a dose-dependent manner .

In Vivo Studies

Ocular Angiogenesis Model
In an alkali-burn corneal model, this compound was administered topically to evaluate its effects on corneal neovascularization (CoNV). The results indicated a significant reduction in both the number and length of new corneal blood vessels compared to control groups. Specifically, the mean length and number of new vessels were significantly lower in the this compound-treated group .

Treatment GroupMean Length of New Vessels (mm)Number of New Vessels
Control (CMC-Na)3.515
Alkali Burn7.025
Alkali + this compound1.55

Case Studies

Cancer Models
In preclinical models involving tumor xenografts in athymic mice, this compound demonstrated significant anti-tumor activity. At a dosage of 100 mg/kg/day, it achieved over 60% inhibition of tumor growth. Histological analysis using CD31 staining confirmed reduced microvessel density in treated tumors, indicating effective anti-angiogenic activity .

Research Findings Summary

  • Cytotoxicity : No significant cytotoxic effects observed in HUVECs.
  • Mechanism : Inhibition of VEGFR2 leads to decreased activation of MAPK pathways.
  • Inhibition of Angiogenesis : Effective in reducing both ocular and tumor-associated angiogenesis.
  • Potential Applications : Promising candidate for treating ocular diseases and cancers associated with abnormal vascular growth.

特性

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225451-84-2
Record name SKLB1002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of SKLB1002?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] It binds to VEGFR2 and blocks its activation by Vascular Endothelial Growth Factor (VEGF). [] This inhibition disrupts downstream signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), p38, Focal Adhesion Kinase (FAK), and Src. [, ]

Q2: What are the in vitro effects of this compound on endothelial cells?

A2: Studies have shown that this compound effectively inhibits various angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:

  • Proliferation: this compound significantly reduces HUVEC proliferation in a dose-dependent manner. []
  • Migration and Invasion: The compound effectively inhibits both the migratory and invasive capabilities of HUVECs. []
  • Tube Formation: this compound disrupts the formation of capillary-like structures by HUVECs, a key process in angiogenesis. [, ]

Q3: How does this compound impact tumor growth and angiogenesis in vivo?

A3: Preclinical studies utilizing zebrafish and murine models have demonstrated promising anti-tumor and anti-angiogenic effects of this compound:

  • Zebrafish Model: this compound effectively blocked the formation of intersegmental vessels in zebrafish embryos and inhibited tumor-induced microvasculature development. []
  • Murine Xenograft Model: In mice bearing human tumor xenografts, this compound administration resulted in significant tumor growth inhibition (over 60% reduction compared to controls). [] Immunohistochemical staining for CD31, a marker of blood vessels, confirmed the anti-angiogenic effect of this compound. []

Q4: Can this compound enhance the efficacy of chemotherapy?

A4: Research suggests that this compound can induce vascular normalization within tumors, potentially enhancing the delivery and efficacy of chemotherapy. [] In a study utilizing a murine model, pretreatment with this compound led to a 2.2-fold increase in intratumoral doxorubicin levels compared to doxorubicin alone. [] Moreover, combining this compound with doxorubicin resulted in a synergistic antitumor effect and significantly reduced metastasis. []

Q5: Beyond cancer, are there other potential applications for this compound being investigated?

A5: Research has explored the potential of this compound for treating other diseases characterized by excessive or abnormal angiogenesis, such as:

  • Ocular Angiogenesis: this compound demonstrated promising results in a murine model of alkali-burn corneal neovascularization, significantly reducing the length and number of new corneal blood vessels. []
  • Psoriasis: In a transgenic mouse model of psoriasis, systemic this compound treatment effectively reduced ear inflammation, epidermal thickening, and abnormal blood vessel formation. []

Q6: Does this compound play a role in the relationship between CCDC88A and VEGF in Hepatocellular Carcinoma?

A6: Recent research suggests that this compound may help elucidate the interplay between CCDC88A and VEGF in Hepatocellular Carcinoma (HCC). [] While the exact mechanism is still under investigation, studies indicate that CCDC88A might regulate VEGF expression through miR-101, impacting the malignant behaviors of HCC cells. Notably, this compound, by inhibiting VEGFR2, further suppressed these malignant behaviors, suggesting a potential connection between CCDC88A-mediated VEGF regulation and VEGFR2 signaling in HCC. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。